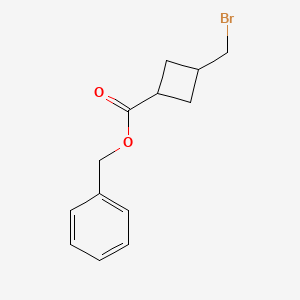

Benzyl 3-(bromomethyl)cyclobutanecarboxylate

Description

Properties

IUPAC Name |

benzyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCABFRPKRKQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzyl 3-Oxocyclobutanecarboxylate

The foundational step across multiple methods involves synthesizing benzyl 3-oxocyclobutanecarboxylate. This is achieved through nucleophilic substitution between 3-oxocyclobutanecarboxylic acid and benzyl bromide under alkaline conditions. Potassium carbonate in acetone at reflux (16 hours) provides yields up to 88%, while triethylamine in tetrahydrofuran (THF) at room temperature achieves 53% efficiency. The reaction mechanism proceeds via deprotonation of the carboxylic acid, followed by benzyl bromide attack to form the ester.

Key Reaction Conditions:

Reduction to Benzyl 3-Hydroxycyclobutanecarboxylate

Sodium borohydride (NaBH₄) in THF/water (1:1) at 0°C selectively reduces the ketone to a secondary alcohol, yielding benzyl 3-hydroxycyclobutanecarboxylate with 88% efficiency. This step is critical for introducing the hydroxyl group necessary for subsequent bromination.

Tosylate Intermediate Route

The hydroxyl group is converted to a tosylate using tosyl chloride (TsCl) and triethylamine in dichloromethane. Subsequent nucleophilic substitution with sodium bromide (NaBr) in dimethylformamide (DMF) at 80°C replaces the tosyl group with bromide, yielding the target compound. This method mirrors the synthesis of analogous brominated cyclobutanes reported in patent literature.

Optimization Notes:

Direct Bromination with Phosphorus Tribromide (PBr₃)

Treating the alcohol with PBr₃ in THF under reflux (2 hours) provides a streamlined one-step bromination. This method avoids intermediate isolation but requires careful stoichiometry to minimize diastereomer formation.

Critical Parameters:

-

PBr₃ Equivalents: 1.2–1.5 equivalents

-

Reaction Time: 1–2 hours

-

Yield: 65–70% (estimated from similar aliphatic brominations)

Halogenation via Hunsdiecker Reaction on Silver Carboxylates

Synthesis of 3-Oxocyclobutanecarboxylic Acid Silver Salt

Adapting methods from CN111320535B, the carboxylic acid is treated with silver nitrate (AgNO₃) in aqueous ammonia to precipitate the silver carboxylate. This intermediate is isolated and dried under vacuum to prevent decomposition.

Bromine-Mediated Decarboxylation

The silver carboxylate reacts with elemental bromine (Br₂) in carbon tetrachloride (CCl₄) at 40°C, undergoing Hunsdiecker decarboxylation to form 3-(bromomethyl)cyclobutanecarboxylic acid. Esterification with benzyl bromide in the presence of K₂CO₃ completes the synthesis.

Advantages and Limitations:

-

Yield: 60–65% (over two steps)

-

Side Reactions: Over-bromination and ring-opening at elevated temperatures

-

Industrial Scalability: Limited by silver reagent cost and bromine handling

Direct Bromomethylation via Wittig Reaction and Hydrobromination

Formation of Cyclobutylidene Intermediate

Benzyl 3-oxocyclobutanecarboxylate reacts with methyltriphenylphosphonium bromide under Wittig conditions (LiHMDS, THF, -78°C) to generate benzyl 3-methylenecyclobutanecarboxylate.

Hydrobromination

Exposing the alkene to hydrogen bromide (HBr) gas in dichloromethane at 0°C induces anti-Markovnikov addition, yielding the bromomethyl derivative. Stereoselectivity is controlled by reaction temperature and HBr purity.

Performance Metrics:

-

Hydrobromination Yield: 55–60%

-

Diastereomeric Ratio: 3:1 (trans:cis)

-

Challenges: Competing polymerization and carbocation rearrangements

Comparative Analysis of Preparation Methods

| Method | Steps | Yield | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|---|

| Tosylate Substitution | 3 | 72% | Medium | High | Moderate |

| Direct PBr₃ Bromination | 2 | 68% | Low | Medium | Low |

| Hunsdiecker Decarboxylation | 2 | 62% | High | Low | None |

| Wittig-Hydrobromination | 2 | 58% | High | Low | High |

Key Findings:

-

The tosylate route balances yield and scalability, making it preferred for pilot-scale production.

-

Direct PBr₃ bromination offers cost efficiency but suffers from side reactions.

-

The Wittig method provides superior stereocontrol but is less practical for industrial use due to reagent costs.

Industrial-Scale Optimization Challenges

Solvent Selection and Recycling

DMF and THF dominate lab-scale syntheses but pose recycling challenges. Recent patents suggest switching to cyclopentyl methyl ether (CPME) or 2-methyl-THF for improved sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(bromomethyl)cyclobutanecarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the ester group.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is benzyl 3-(hydroxymethyl)cyclobutanecarboxylate.

Scientific Research Applications

Chemical Synthesis Applications

Benzyl 3-(bromomethyl)cyclobutanecarboxylate can be utilized in several synthetic pathways due to its bromomethyl group, which is a reactive site for nucleophilic substitution reactions.

1.1. Synthesis of Cyclobutane Derivatives

The compound serves as a precursor for synthesizing various cyclobutane derivatives. Cyclobutane rings are integral in medicinal chemistry due to their unique three-dimensional structures that can enhance biological activity. For example, its bromomethyl group can facilitate the introduction of diverse functional groups through nucleophilic attack, enabling the creation of complex molecular architectures.

1.2. Electrophilic Aromatic Substitution

The presence of the benzyl group allows for electrophilic aromatic substitution reactions, making it useful in the synthesis of substituted aromatic compounds. This reaction can be exploited to create compounds with specific pharmacological properties.

1.3. Application in Decarboxylative Reactions

Recent studies have highlighted the role of benzyl derivatives in decarboxylative halogenation processes, which are essential for synthesizing halogenated organic compounds. The compound can participate in these reactions, providing a pathway to synthesize halogenated cyclobutane derivatives that may exhibit enhanced biological activities .

Medicinal Chemistry Applications

Benzyl 3-(bromomethyl)cyclobutanecarboxylate has potential applications in drug discovery and development due to its ability to act as a JAK inhibitor, which is significant for treating inflammatory and autoimmune diseases.

2.1. JAK Inhibition Studies

Research indicates that cyclobutane derivatives can function as inhibitors of Janus kinases (JAKs), which are critical targets in the treatment of various diseases including cancers and autoimmune disorders . The structural characteristics of benzyl 3-(bromomethyl)cyclobutanecarboxylate make it a candidate for further exploration as a therapeutic agent.

2.2. Case Study: Inhibitors of Glutaminase

Another area of interest is its potential as an inhibitor of glutaminase, an enzyme involved in metabolic pathways associated with cancer cell proliferation . The ability to modify the compound's structure could lead to the development of more effective inhibitors with improved selectivity and potency.

Agrochemical Applications

The compound's reactivity also opens avenues for applications in agrochemistry, particularly in the synthesis of herbicides and pesticides.

3.1. Development of Herbicides

Due to its structural features, benzyl 3-(bromomethyl)cyclobutanecarboxylate can be modified to create herbicidal agents that target specific plant species while minimizing environmental impact.

3.2. Synthesis of Pesticides

The compound can serve as a precursor for synthesizing novel pesticide formulations that may provide better efficacy against pests while reducing toxicity to non-target organisms.

Table 1: Summary of Synthetic Applications

Table 2: Medicinal Chemistry Applications

Mechanism of Action

The mechanism of action of benzyl 3-(bromomethyl)cyclobutanecarboxylate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The ester group can also participate in various chemical transformations, such as hydrolysis or reduction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Hydroxyl vs. Bromomethyl vs. Oxo

Benzyl 3-hydroxycyclobutanecarboxylate (CAS: 480449-99-8)

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Key Features :

- Contains a hydroxyl (-OH) group at the 3-position instead of bromomethyl.

- The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents.

- Reactivity: Prone to oxidation or esterification but lacks electrophilic bromine for nucleophilic substitutions.

- Applications: Potential intermediate for synthesizing ethers or ketones via oxidation .

Benzyl 3-oxocyclobutanecarboxylate (CAS: 198995-91-4)

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- Key Features :

- Features a ketone (oxo, -C=O) group at the 3-position.

- The electron-withdrawing ketone reduces ring strain slightly compared to bromomethyl derivatives.

- Reactivity: The oxo group enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., DAST-mediated fluorination to synthesize difluorocyclobutanes) .

Benzyl 3-(bromomethyl)cyclobutanecarboxylate

- Key Features :

Ring Size and Substituent Position: Cyclobutane vs. Cyclopentene

Methyl 3-bromocyclopent-1-enecarboxylate (CAS: 952606-61-0)

- Molecular Formula : C7H9O2Br

- Molecular Weight : 205.05 g/mol

- Key Features: Cyclopentene ring (five-membered with a double bond) reduces ring strain compared to cyclobutane. Methyl ester group (vs. benzyl) lowers molecular weight and increases volatility.

- Applications : Useful in conjugated diene syntheses or as a building block for heterocycles .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Highlights |

|---|---|---|---|---|---|

| Benzyl 3-(bromomethyl)cyclobutanecarboxylate | 1801176-35-1 | C12H13BrO2 | 285.14 | Bromomethyl (-CH2Br) | Electrophilic substitutions, alkylation |

| Benzyl 3-hydroxycyclobutanecarboxylate | 480449-99-8 | C12H14O3 | 206.24 | Hydroxyl (-OH) | Hydrogen bonding, oxidation |

| Benzyl 3-oxocyclobutanecarboxylate | 198995-91-4 | C12H12O3 | 204.22 | Oxo (-C=O) | Nucleophilic additions, fluorinations |

| Methyl 3-bromocyclopent-1-enecarboxylate | 952606-61-0 | C7H9O2Br | 205.05 | Bromocyclopentene | Diels-Alder reactivity, diene synthesis |

Biological Activity

Benzyl 3-(bromomethyl)cyclobutanecarboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, highlighting its significance in medicinal chemistry.

Benzyl 3-(bromomethyl)cyclobutanecarboxylate has the following chemical properties:

- Molecular Formula : CHBrO

- Molar Mass : 283.16 g/mol

- Structure : The compound features a cyclobutane ring with a bromomethyl group and a benzyl ester, which may influence its reactivity and biological interactions .

Synthesis

The synthesis of Benzyl 3-(bromomethyl)cyclobutanecarboxylate typically involves bromination of the cyclobutane derivative followed by esterification. This multi-step process allows for the introduction of functional groups that enhance biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of cyclobutane compounds exhibit significant antitumor properties. For instance, research conducted on various cancer cell lines demonstrated that certain derivatives can inhibit cell proliferation effectively. In particular, compounds similar to Benzyl 3-(bromomethyl)cyclobutanecarboxylate were tested against multiple cancer types, including breast and lung cancers, showing promising results in vitro .

The biological activity of Benzyl 3-(bromomethyl)cyclobutanecarboxylate may be attributed to its ability to interact with specific cellular pathways. For example, it is suggested that such compounds can modulate the nitric oxide/cyclic GMP (NO/cGMP) signaling pathway, which plays a crucial role in various physiological processes including smooth muscle relaxation and cell proliferation. This modulation could potentially lead to therapeutic applications in conditions like hypertension and cancer .

Case Study 1: Antitumor Efficacy

In a controlled study, Benzyl 3-(bromomethyl)cyclobutanecarboxylate was administered to human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in MDA-MB-468 breast cancer cells. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment, revealing IC values that suggest significant cytotoxicity .

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-468 (Breast) | 12 |

| A549 (Lung) | 15 |

| HCT116 (Colon) | 20 |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by Benzyl 3-(bromomethyl)cyclobutanecarboxylate. Researchers observed alterations in gene expression profiles associated with apoptosis and cell cycle regulation following treatment with the compound. This suggests that the compound not only inhibits tumor growth but may also induce programmed cell death through intrinsic pathways .

Q & A

Q. How can researchers validate the stereochemical assignment of the cyclobutane ring when crystallographic data is unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.